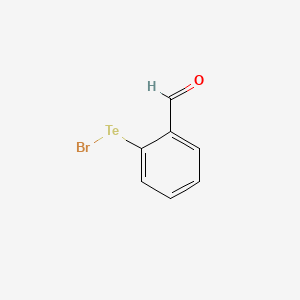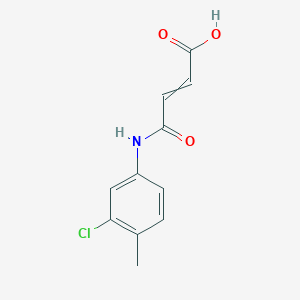
(Allyloxy)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Allyloxy)triphenylsilane is an organosilicon compound with the molecular formula C21H20OSi It is a derivative of triphenylsilane, where one of the phenyl groups is substituted with an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Allyloxy)triphenylsilane can be synthesized through the reaction of triphenylsilane with allyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SiH+CH2=CHCH2OH→Ph3SiOCH2CH=CH2+H2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Allyloxy)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of triphenylsilane derivatives.
Substitution: Formation of substituted triphenylsilane compounds.
Aplicaciones Científicas De Investigación
(Allyloxy)triphenylsilane has several applications in scientific research, including:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Allyloxy)triphenylsilane involves its ability to participate in various chemical reactions due to the presence of the allyloxy group. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the allyloxy group is targeted by oxidizing agents, leading to the formation of corresponding oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Lacks the allyloxy group and has different reactivity and applications.
Phenoxytriphenylsilane: Contains a phenoxy group instead of an allyloxy group, leading to different chemical properties.
Dichloromethyltriphenylsilane: Contains dichloromethyl substituents, resulting in distinct reactivity.
Uniqueness
(Allyloxy)triphenylsilane is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that are not observed in other triphenylsilane derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18752-15-3 |
|---|---|
Fórmula molecular |
C21H20OSi |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
triphenyl(prop-2-enoxy)silane |
InChI |
InChI=1S/C21H20OSi/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clave InChI |
ZGYIRQGZHKUOGE-UHFFFAOYSA-N |
SMILES canónico |
C=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


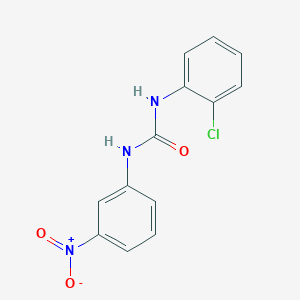
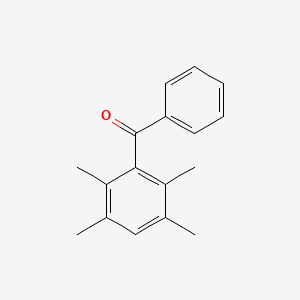

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)

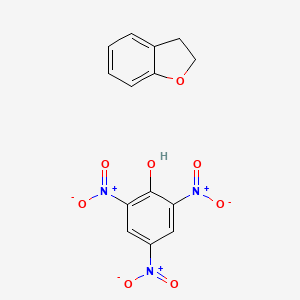
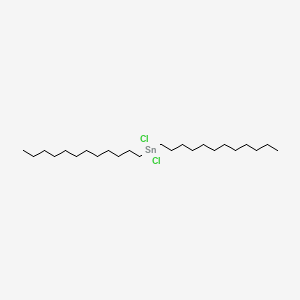

![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
